

Application Notes and Protocols for Radiolabeling [D-Ala2, D-Leu5]-Enkephalin (DADLE)

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Compound of Interest		
Compound Name:	Dadle	
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These application notes provide detailed methodologies for the radiolabeling of the synthetic opioid peptide [D-Ala2, D-Leu5]-Enkephalin (**DADLE**), a potent and selective delta-opioid receptor agonist. The following protocols cover methods for labeling with tritium (³H), iodine-125 (¹²⁵I), and carbon-11 (¹¹C), enabling its use in a variety of research and preclinical applications, including receptor binding assays, autoradiography, and in vivo imaging studies.

Methods for Radiolabeling DADLE

The choice of radionuclide for labeling **DADLE** depends on the intended application. Tritium is a low-energy beta emitter suitable for in vitro receptor binding studies, while iodine-125, a gamma emitter, can be used for both in vitro assays and in vivo preclinical imaging. Carbon-11 is a positron emitter used for positron emission tomography (PET) imaging, allowing for non-invasive in vivo quantification of receptor density and occupancy.

A summary of quantitative data for different radiolabeling methods is presented in Table 1.



Radionuc lide	Labeling Method	Precursor	Radioche mical Yield (%)	Specific Activity	Radioche mical Purity (%)	Referenc e
³ H	Catalytic Reduction	[D-Ala², 4,5- didehydro- D- Leu ⁵]Leu- enkephalin	Not Reported	5.43 TBq/mmol	>98%	[1]
125	Chloramine -T	DADLE	>70% (typical)	High	>95% (post- purification)	General Method
11C	Methylation	Des-methyl DADLE precursor	Variable	High	>99% (post- purification)	General Method

Table 1: Summary of Quantitative Data for Radiolabeling **DADLE**. Note: Data for ¹²⁵I and ¹¹C labeling are based on general peptide labeling methods and may vary depending on specific experimental conditions.

Experimental Protocols Tritiation of DADLE ([3H]DADLE)

This protocol describes the preparation of [3H]**DADLE** with high specific activity by catalytic reduction of a didehydro-leucine precursor.

Materials:

- [D-Ala², 4,5-didehydro-D-Leu⁵]Leu-enkephalin precursor
- Tritium gas (³H₂)
- Palladium on carbon catalyst (Pd/C)



- Anhydrous solvent (e.g., dimethylformamide)
- · High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
- Scintillation counter

Protocol:

- Dissolve the precursor peptide, [D-Ala², 4,5-didehydro-D-Leu⁵]Leu-enkephalin, in an anhydrous solvent.
- Add a palladium on carbon catalyst to the solution.
- Introduce tritium gas into the reaction vessel and allow the reaction to proceed with stirring.
- Monitor the progress of the reaction by analyzing aliquots using HPLC with a radioactivity detector.
- Upon completion, remove the catalyst by filtration.
- Purify the [3H]**DADLE** from the reaction mixture using preparative HPLC.
- Collect the fraction corresponding to [³H]**DADLE** and determine the radiochemical purity and specific activity using analytical HPLC and liquid scintillation counting.

Radioiodination of DADLE with Iodine-125 ([125]]DADLE) using the Chloramine-T Method

This protocol outlines the direct radioiodination of the tyrosine residue in **DADLE** using the Chloramine-T method.

Materials:

- [D-Ala², D-Leu⁵]-Enkephalin (**DADLE**)
- Sodium Iodide ([1251]Nal)
- Chloramine-T



- · Sodium metabisulfite
- Phosphate buffer (0.5 M, pH 7.5)
- PD-10 desalting column (or equivalent)
- HPLC system with a gamma detector

Protocol:

- In a shielded fume hood, combine the following in a microcentrifuge tube:
 - \circ 10 µg of **DADLE** dissolved in 50 µL of 0.5 M phosphate buffer, pH 7.5.
 - 1 mCi of [125]]Nal.
- Initiate the reaction by adding 20 μ L of freshly prepared Chloramine-T solution (1 mg/mL in water).
- Gently mix and allow the reaction to proceed for 60 seconds at room temperature.
- Quench the reaction by adding 50 μL of sodium metabisulfite solution (2 mg/mL in water).
- Purify the reaction mixture to separate [125]DADLE from unreacted 125 and other reagents.
 This can be achieved using a PD-10 desalting column, eluting with an appropriate buffer, or by using reverse-phase HPLC.
- Collect the fractions containing the radiolabeled peptide.
- Determine the radiochemical purity and specific activity of the final product using analytical HPLC with a gamma detector.

Carbon-11 Labeling of DADLE ([11C]DADLE) via Methylation

This protocol describes a general approach for the radiosynthesis of [11C]**DADLE** by methylation of a suitable precursor. This method requires a cyclotron to produce [11C]CO₂ and a chemistry module for the synthesis of the radiolabeling agent and the final product.



Materials:

- N-desmethyl-DADLE precursor (a DADLE analogue with a free amine or hydroxyl group for methylation)
- [11C]Carbon dioxide ([11C]CO2) from a cyclotron
- Reagents for conversion of [11C]CO2 to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) (e.g., lithium aluminum hydride, hydroiodic acid)
- Anhydrous solvent (e.g., DMF, DMSO)
- Base (e.g., sodium hydride, potassium carbonate)
- HPLC system with a positron detector

Protocol:

- Synthesis of [11C]Methylating Agent: Convert cyclotron-produced [11C]CO2 to a reactive methylating agent such as [11C]CH3I or [11C]CH3OTf using a radiochemistry synthesis module.
- · Radiolabeling Reaction:
 - Dissolve the N-desmethyl-**DADLE** precursor in an anhydrous solvent.
 - Add a suitable base to deprotonate the site of methylation.
 - Introduce the [¹¹C]methylating agent into the reaction vessel and heat as required to facilitate the reaction.
- Purification:
 - Quench the reaction and inject the crude reaction mixture onto a preparative HPLC system.
 - Elute with an appropriate mobile phase and collect the fraction corresponding to [¹¹C]DADLE.



• Formulation:

- Remove the HPLC solvent from the collected fraction, typically by rotary evaporation.
- Reformulate the purified [¹¹C]DADLE in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

· Quality Control:

- Determine the radiochemical purity, specific activity, and molar activity of the final product using analytical HPLC with a radioactivity detector.
- Perform other necessary quality control tests, such as sterility and endotoxin levels, before in vivo use.

Visualization of Pathways and Workflows Enkephalin Signaling Pathway

[D-Ala2, D-Leu5]-Enkephalin acts as an agonist at delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of **DADLE** to the delta-opioid receptor initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.







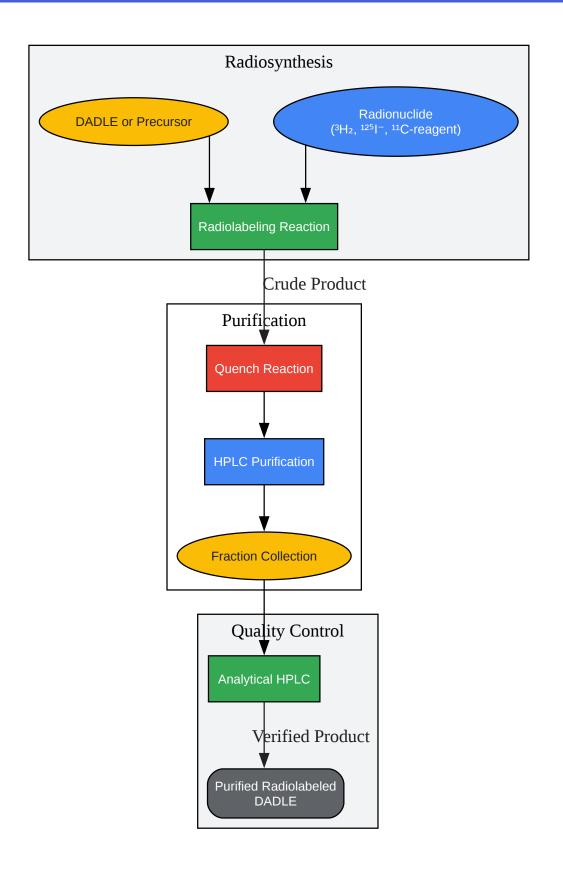
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Caption: **DADLE** binding to the delta-opioid receptor activates Gi/o proteins.

General Experimental Workflow for Radiolabeling and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a radiolabeled peptide like **DADLE**.





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Caption: General workflow for radiosynthesis and purification of **DADLE**.



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References

- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders PMC [pmc.ncbi.nlm.nih.gov]
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